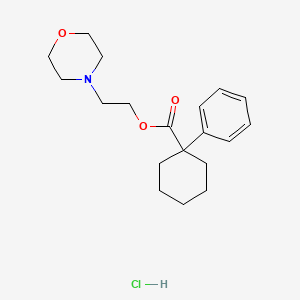

PRE-084 Hydrochloride

概要

説明

準備方法

合成経路および反応条件: PRE-084 塩酸塩の合成には、1-フェニルシクロヘキサンカルボン酸と2-(4-モルフォリニル)エタノールのエステル化が含まれます。この反応は通常、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤を使用します。 得られたエステルは、次いで塩酸で処理することにより、その塩酸塩に変換されます .

工業生産方法: PRE-084 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収率と純度を最大化するように反応条件を最適化します。これには、温度、反応時間、および反応物のモル比の制御が含まれます。 最終生成物は、再結晶またはクロマトグラフィー技術を使用して精製されます .

化学反応の分析

反応の種類: PRE-084 塩酸塩は、エステルとモルフォリン官能基の存在により、主に置換反応を起こします。 酸性または塩基性条件下で加水分解反応にも参加し、1-フェニルシクロヘキサンカルボン酸と2-(4-モルフォリニル)エタノールを生成します .

一般的な試薬と条件:

置換反応: 通常、アミンやチオールなどの求核剤が含まれます。

加水分解反応: 塩酸などの酸または水酸化ナトリウムなどの塩基の存在下で行われます。

主な生成物:

4. 科学研究への応用

PRE-084 塩酸塩は、幅広い科学研究への応用を有しています。

神経保護: ハンチントン病などの神経変性疾患のモデルで、NF-κB シグナル伝達経路を活性化することにより、保護効果を示しています

鎮咳効果: 動物モデルで咳反射を軽減する効果が実証されています

抗うつ薬およびノオトロピック効果: 動物実験で、認知機能を改善し、うつ症状を軽減する可能性を示しています

科学的研究の応用

Chemical Profile

- Chemical Name : 2-(4-Morpholinethyl) 1-phenylcyclohexanecarboxylate hydrochloride

- Molecular Formula : C₁₉H₂₅ClN₂O₃

- Molecular Weight : 364.87 g/mol

- Purity : ≥99%

- Selectivity : High affinity for sigma-1 receptors (IC₅₀ = 44 nM), minimal activity on other receptor systems (IC₅₀ > 100,000 nM for PCP receptors) .

Neuroprotection in Neurodegenerative Diseases

PRE-084 has shown promise in various models of neurodegenerative diseases:

- Huntington's Disease : In studies involving neuronal PC6.3 cells expressing mutant huntingtin proteins, PRE-084 improved cell survival by activating the NF-kB pathway, which increased cellular antioxidants and reduced oxidative stress .

| Study | Effect | Mechanism |

|---|---|---|

| Hyrskyluoto et al., 2013 | Increased cell viability | NF-kB pathway activation |

| Hong et al., 2020 | Reduced ER stress | Calpastatin upregulation |

Alzheimer's Disease

Research indicates that PRE-084 may alleviate symptoms associated with Alzheimer's disease by:

- Reducing tau hyperphosphorylation and amyloid β deposition.

- Protecting mitochondrial function, which is critical in the pathophysiology of Alzheimer's .

| Study | Effect | Mechanism |

|---|---|---|

| Penas et al., 2020 | Improved motor function | Mitochondrial protection |

| Hyrskyluoto et al., 2013 | Ameliorated cognitive deficits | Antioxidant enhancement |

Other Neurological Disorders

PRE-084 has been evaluated in various models for other neurological conditions:

- Ischemia/Reperfusion Injury : It demonstrated protective effects against memory loss induced by brain ischemia .

- Motor Neuron Injury : Increased expression of neurotrophic factors like GDNF (Glial cell line-Derived Neurotrophic Factor) was observed following PRE-084 treatment after nerve injury .

Case Study 1: Huntington's Disease Model

In a controlled experiment, PRE-084 was administered to PC6.3 cells expressing mutant huntingtin. The results showed a significant increase in cell viability and a decrease in oxidative stress markers, highlighting its protective role against neurodegeneration.

Case Study 2: Alzheimer's Disease Mouse Model

In transgenic mouse models of Alzheimer's disease, administration of PRE-084 resulted in decreased amyloid plaques and improved cognitive performance on memory tasks, suggesting its potential as a therapeutic agent for Alzheimer's .

作用機序

PRE-084 塩酸塩は、主にシグマ-1 受容体を介してその効果を発揮します。この受容体は、カルシウムシグナル伝達、タンパク質フォールディング、および神経保護を含むさまざまな細胞プロセスを調節します。 シグマ-1 受容体に結合することにより、PRE-084 塩酸塩は、グリア細胞株由来神経栄養因子 (GDNF) などの神経保護タンパク質の発現を高め、NF-κB や Akt-eNOS などの経路を活性化します .

類似の化合物:

コカイン: シグマ受容体にも作用しますが、標的範囲が広く、乱用可能性が高いです.

フルボキサミン: シグマ-1 受容体とも相互作用する、選択的セロトニン再取り込み阻害薬.

デキストロメトルファン: シグマ受容体活性を持つ鎮咳薬.

PRE-084 塩酸塩の独自性: PRE-084 塩酸塩は、シグマ-1 受容体に対する高い選択性と強力な神経保護効果により、ユニークです。 他のシグマ受容体アゴニストとは異なり、他の受容体システムに対する親和性が最小限であり、シグマ-1 受容体媒介経路に焦点を当てた研究において貴重なツールとなっています .

類似化合物との比較

Cocaine: Also acts on sigma receptors but has a broader range of targets and higher abuse potential.

Fluvoxamine: A selective serotonin reuptake inhibitor that also interacts with sigma-1 receptors.

Dextromethorphan: An antitussive agent with sigma receptor activity.

Uniqueness of PRE-084 Hydrochloride: this compound is unique due to its high selectivity for the sigma-1 receptor and its potent neuroprotective effects. Unlike other sigma receptor agonists, it has minimal affinity for other receptor systems, making it a valuable tool in research focused on sigma-1 receptor-mediated pathways .

生物活性

PRE-084 hydrochloride is a selective sigma-1 receptor (σ1R) agonist that has garnered attention for its potential therapeutic applications across various neurological conditions. This article reviews the biological activity of PRE-084, focusing on its mechanisms of action, effects on cellular models, and implications for disease treatment.

Chemical Structure:

- Chemical Name: 2-(4-Morpholinethyl)-1-phenylcyclohexanecarboxylate hydrochloride

- Molecular Formula: C19H27NO3·HCl

- Purity: ≥99%

PRE-084 exhibits high affinity for σ1 receptors with an IC50 of 44 nM, while showing negligible activity against PCP receptors (IC50 > 100,000 nM) and other receptor systems . The compound's mechanism involves the activation of the σ1 receptor, which plays a crucial role in neuroprotection and cellular stress response. Specifically, PRE-084 enhances the NF-κB signaling pathway, leading to increased cellular antioxidant levels and reduced oxidative stress in neuronal cells expressing mutant huntingtin proteins associated with Huntington’s disease .

Neuroprotective Effects

Huntington's Disease:

In a study using neuronal PC6.3 cells, PRE-084 was shown to counteract the detrimental effects of N-terminal mutant huntingtin proteins. The compound increased cell survival by upregulating antioxidants such as Sod1, Sod2, and Trx2 while decreasing reactive oxygen species (ROS) levels . This protective effect is attributed to the activation of the NF-κB pathway, which is compromised in cells expressing mutant huntingtin.

Amyotrophic Lateral Sclerosis (ALS):

PRE-084 has also demonstrated beneficial effects in ALS models. In SOD1-G93A mice, treatment with PRE-084 resulted in enhanced expression of neurotrophic factors like BDNF and GDNF, contributing to neuroprotection and improved motor function .

Alzheimer's Disease:

Research indicates that PRE-084 may mitigate cognitive deficits in Alzheimer's disease models. It has been shown to decrease tau hyperphosphorylation and amyloid β deposition, suggesting its potential role in addressing mitochondrial dysfunction associated with Alzheimer's pathology .

Summary of Research Findings

The following table summarizes key findings from various studies on PRE-084's biological activity:

| Study | Model | Findings | Mechanism |

|---|---|---|---|

| Hyrskyluoto et al. (2013) | PC6.3 Cells | Increased cell survival; reduced ROS | Activation of NF-κB signaling |

| Marra et al. (2020) | SOD1-G93A Mice | Upregulation of neurotrophic factors; improved motor function | Neuroprotective signaling |

| PMC9706169 (2022) | TDP43 Zebrafish Model | Restored motor performance; enhanced mitochondrial respiration | Boosted ER stress response via NRF2 signaling |

| PMC7645203 (2020) | Retinal Toxicity Model | Abrogated retinal toxicity induced by amyloid β | Inhibition of osmotic swelling |

Case Studies

Several case studies have highlighted the effectiveness of PRE-084 in various neurological contexts:

-

Huntington’s Disease Model:

- Objective: To evaluate the protective effects against mutant huntingtin.

- Results: Significant increase in antioxidants and reduced oxidative stress were observed when cells were treated with PRE-084.

- Parkinsonism Model:

- Alzheimer’s Disease Model:

特性

IUPAC Name |

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJWFJNHTBKCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017460 | |

| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75136-54-8 | |

| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRE-084 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?

A1: this compound acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), this compound was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that this compound, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, this compound was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。